molecular formula C13H16O2 B1432191 1-Hexyn-3-ol,1-(2-Methoxyphenyl)- CAS No. 90585-32-3

1-Hexyn-3-ol,1-(2-Methoxyphenyl)-

Cat. No. B1432191
CAS RN: 90585-32-3
M. Wt: 204.26 g/mol
InChI Key: DZCMHFQWBKKIIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, 1-Hexyn-3-ol, a terminal propargylic alcohol, undergoes microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone .


Molecular Structure Analysis

The molecular structure of similar compounds like 1-Hexyn-3-ol has been analyzed. It has a molecular weight of 98.1430 and its IUPAC Standard InChI is InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3 .


Chemical Reactions Analysis

1-Hexyn-3-ol undergoes a microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone .

Scientific Research Applications

Stereoelectronic Effects in Organic Chemistry

A study explored the stereoelectronic effects on the side-chain fragmentation of alkylaromatic radical cations, specifically looking at compounds similar to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-. The research found that deprotonation rates increase when the C–H bond is nearly aligned with the π-system, indicating that the overlap between the scissile bond and the π-system is crucial for bond cleavage. This insight is significant for understanding reaction mechanisms in organic synthesis (Bellanova et al., 2002).

Anti-Proliferative Activity in Biological Studies

Another study highlighted the pronounced anti-proliferative activity and tumor cell selectivity of compounds structurally related to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-. The research demonstrated that simplifying the molecule by replacing the methoxyphenyl moiety with an alkyl chain significantly increased tumor selectivity, offering insights into novel tumor-selective compounds (Thomas et al., 2017).

Catalysis and Synthesis

Research on palladium-catalyzed synthesis of tetrahydrofurans from compounds including 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, showcased innovative methods in catalysis. This study revealed a pathway for oxidative cyclization–alkoxycarbonylation, providing valuable methodology for synthesizing complex organic structures (Gabriele et al., 2000).

Molecular Structure and Photochemistry

An examination of the crystal structure of a chalcone derivative related to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, determined by X-ray diffraction, revealed insights into the molecular architecture and potential applications in material science and organic electronics (Devarajegowda et al., 2001).

Non-Linear Optical (NLO) Properties

A study on the synthesis and structure-NLO activity evaluation of a compound similar to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, showed promising non-linear optical behavior. The research, which involved DFT studies, suggested potential applications in NLO devices and organic electronics due to the material's good NLO properties (Ulahannan et al., 2020).

Safety And Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. They should not be released into the environment, and adequate ventilation is necessary during handling. Contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

1-(2-methoxyphenyl)hex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-6-12(14)10-9-11-7-4-5-8-13(11)15-2/h4-5,7-8,12,14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCMHFQWBKKIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyn-3-ol,1-(2-Methoxyphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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